4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE
Description
4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes methoxy groups and benzamide functionalities
Properties
IUPAC Name |
4-methoxy-N-[3-[(4-methoxybenzoyl)amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-21-11-7-17(8-12-21)25(29)27-23-15-19-5-3-4-6-20(19)16-24(23)28-26(30)18-9-13-22(32-2)14-10-18/h3-16H,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGZIPUXHUWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then further reacted with 2-naphthylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product. The use of high-pressure reactors and continuous flow systems can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and substituted derivatives with various functional groups.
Scientific Research Applications
4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-METHOXY-N- [ [ (3-METHOXYBENZOYL)AMINO] (4-METHOXYPHENYL)METHYL]BENZAMIDE: Similar structure with methoxy and benzamide groups.
4-METHOXY-N-[3-[(4-METHOXYBENZOYL)AMINO]PROPYL]BENZAMIDE:
Uniqueness
4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE is unique due to its specific arrangement of methoxy and benzamide groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
